3-Benzoylthiophene
Overview
Description
3-Benzoylthiophene is a chemical compound that belongs to the family of benzothiophenes, which are heterocyclic constituents of important molecules relevant to various fields, including medicine and materials science. These compounds are characterized by a fused benzene and thiophene ring system, with the benzoyl group attached at the third position of the thiophene ring. The presence of the benzoyl group can significantly influence the electronic properties and reactivity of the thiophene ring, making 3-benzoylthiophene an interesting target for synthesis and study in various applications, such as organic semiconductors and pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 3-benzoylthiophene, has been explored through various methods. One approach involves the regioselective functionalization of benzothiophenes, where the C3 position is targeted for the introduction of different substituents, including benzoyl groups. This can be achieved using benzothiophene S-oxides as precursors, which allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon bonds under metal-free and mild conditions . Another method includes the palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes to form benzo[b]thiophenes, which can be further functionalized to introduce the benzoyl group at the desired position . Additionally, ortho-lithiation-halocyclization strategies have been employed to synthesize halogenated benzothiophenes that can be further functionalized to obtain 3-benzoylthiophene derivatives .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including those similar to 3-benzoylthiophene, has been characterized by single-crystal X-ray analysis. These compounds typically exhibit planar molecular structures, which are important for their electronic properties and their potential use in organic electronics. The planarity of the molecule can facilitate strong intermolecular interactions and close packing in the solid state, which is beneficial for charge transport in organic semiconductors .
Chemical Reactions Analysis
Benzothiophenes, including 3-benzoylthiophene derivatives, can undergo various chemical reactions that are useful for further functionalization or for the synthesis of complex molecules. For instance, the palladium-catalyzed intramolecular arene-alkene coupling has been used to synthesize substituted benzo[b]thiophenes, which can be a step towards the synthesis of 3-benzoylthiophene derivatives . Additionally, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been reported using aromatic nucleophilic substitution reactions and Heck-type coupling, which could be adapted for the synthesis of 3-benzoylthiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and conjugation within the benzothiophene core contribute to their electronic properties, which are crucial for applications in organic electronics. For example, benzothiophene derivatives have been tested as molecular semiconductors in organic field-effect transistors (OFETs), showing high field-effect mobility and good on/off current ratios . The physicochemical properties of these compounds, such as redox potentials and absorption spectra, can be studied using cyclic voltammetry (CV) and UV-vis spectroscopy, providing insights into their electronic structure and potential use in optoelectronic devices .
Scientific Research Applications
Allosteric Modulation at Adenosine A1 Receptor
3-Benzoylthiophene derivatives, specifically 2-amino-3-benzoylthiophenes (2A3BTs), have been identified as potential allosteric enhancers and modulators of the adenosine A1 receptor. These compounds show promise in therapies related to disorders that could benefit from enhanced A1 receptor activation. Different derivatives of 2A3BTs exhibit varying effects on the receptor, demonstrating the nuanced impact of structural changes on biological activity (Valant et al., 2012) (Aurelio et al., 2009) (Aurelio et al., 2010).
Photochemical Reactivity
3-Benzoylthiophene exhibits significant photochemical reactivity, which can be utilized in various chemical processes. This includes its behavior in specific reactions like the quenching of the 2-benzoylthiophene π,π* triplet by phenol, demonstrating interesting photophysicalproperties. This reactivity is influenced by the solvent environment and the presence of substituents, which can either retard or accelerate reaction rates (Galian et al., 2007) (Arnold & Hadjiantoniou, 1975).
Enhancement of Agonist Binding and Receptor Modulation
2-Amino-3-benzoylthiophenes have been shown to enhance agonist binding at the A1 adenosine receptor, stabilizing the receptor in a high-affinity state for agonist ligands. This phenomenon opens pathways for exploring new therapeutic agents targeting the A1 adenosine receptor, potentially useful in conditions like ischemia (Bruns & Fergus, 1990) (Kollias-Baker et al., 1994).
Safety And Hazards
properties
IUPAC Name |
phenyl(thiophen-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJGEQZTCYQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289991 | |
Record name | 3-BENZOYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylthiophene | |
CAS RN |
6453-99-2 | |
Record name | Phenyl-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6453-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-BENZOYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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